AG1024 (3-Bromo-5-t-butyl-4-hydroxybenzylidenemalonitrile) is a synthetic tyrosine kinase inhibitor primarily used in research for its selective inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR). [, , , , , ] It acts as a research tool to investigate the role of these receptors in various cellular processes, including cell proliferation, apoptosis, migration, and signal transduction. [, , , , , , , , , , , , , , , , , , , , , , , , ]
While the provided papers do not detail the specific synthesis of AG1024, Tyrphostins, to which AG1024 belongs, are generally synthesized by reacting a substituted benzaldehyde with malononitrile in the presence of a base. [] Detailed synthesis procedures for AG1024 are likely described in chemical synthesis literature.
AG1024's molecular structure features a benzylidenemalononitrile core with three substituents on the benzene ring: a bromine atom, a tert-butyl group, and a hydroxyl group. [, ] The specific arrangement of these substituents dictates its affinity for IGF-1R and IR kinases. Detailed molecular structure analysis, including bond lengths, angles, and spatial configurations, can be found in chemical databases like PubChem.
AG1024's primary mechanism of action is the selective inhibition of IGF-1R tyrosine kinase activity by competing with ATP for the enzyme's active site. [, , , ] This inhibition disrupts downstream signaling pathways, including PI3K/Akt and MAPK/ERK, impacting cellular processes like proliferation, apoptosis, and migration. [, , , , , , , , , , , , , , , , , , , , , , , , ] AG1024's selectivity for IGF-1R over IR varies depending on the cellular context and experimental conditions. [, , , , ]
Cancer research: AG1024 is extensively used to study the role of IGF-1R in cancer cell proliferation, apoptosis, and invasion. It has been used to investigate the efficacy of IGF-1R inhibition as a potential therapeutic strategy in different cancers, including hepatocellular carcinoma, breast cancer, prostate cancer, esophageal cancer, and diffuse large B-cell lymphoma. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Cardiovascular research: AG1024 has been used to study the role of IGF-1R in mediating the effects of vasoactive peptides, such as endothelin-1 and angiotensin II, on vascular smooth muscle cells. [, , , , , ] These studies explored AG1024's potential in mitigating vascular abnormalities associated with hypertension and atherosclerosis.
Neurological research: AG1024 has been employed to investigate the impact of IGF-1R inhibition on neuronal survival and function, particularly in the context of oxidative stress injury. []
Metabolic research: AG1024 has been used to investigate the role of IGF-1R in regulating glucose uptake and metabolism in different cell types. []
Parasitology research: AG1024 has demonstrated efficacy against the parasite Schistosoma mansoni by inhibiting both insulin receptors and Venus kinase receptors, highlighting its potential in developing novel anti-schistosome therapies. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6